Cas no 16391-75-6 (Diethanolamine fusidate)

Diethanolamine fusidate is a salt derivative of fusidic acid, formed by the reaction with diethanolamine. This compound retains the antibacterial properties of fusidic acid, particularly against Gram-positive bacteria, while improving solubility in aqueous and organic solvents. Its enhanced solubility profile makes it suitable for formulation in topical and ophthalmic preparations. Diethanolamine fusidate exhibits stability under controlled conditions and maintains efficacy against antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). The diethanolamine moiety contributes to improved bioavailability and tissue penetration. This compound is commonly utilized in dermatological and ocular infections, offering a reliable alternative in cases where conventional fusidic acid formulations face solubility limitations.
Diethanolamine fusidate structure
Diethanolamine fusidate structure
Product Name:Diethanolamine fusidate
CAS No:16391-75-6
MF:C35H59NO8
MW:621.844871759415
CID:838495
Update Time:2025-06-08

Diethanolamine fusidate Chemical and Physical Properties

Names and Identifiers

    • Diethanolamine fusidate
    • (3alpha,8alpha,9beta,13alpha,14beta,16beta,17(Z))-16-(Acetyloxy)-3,11-dihydroxy-29-nordammara-17(20),24-dien-21-oic acid, compd. with 2,2'-iminobis(ethanol) (1:1)
    • (4alpha,8alpha,9beta,13alpha,14beta,17Z)-16beta-Acetoxy-3alpha,11alpha-dihydroxy-29-nordammara-17(20),24-dien-21-oic acid, compound with 2,2'-iminodiethanol (1:1)
    • 2,2'-IMinobis(ethanol) (3,4α,8α,9β,11α,13α,14β,16β,17Z)-16-(acetyloxy)- 3,11-dihydroxy-29-
    • (3,4α,8α,9β,11α,13α,14β,16β,17Z)-16-(Acetyloxy)-3,11-dihydroxy-29-nordaMMara-17(20),24-dien-21-oic Acid coMpd. with 2,2'-IMinobis[ethanol]
    • 29-Nordammara-17(20),24-dien-21-oic acid, 16-(acetyloxy)-3,11-dihydroxy-, (3.alpha.,4.alpha.,8.alpha.,9.beta.,11.alpha.,13.alpha.,14.beta.,16.beta.,17Z)-, compd. with 2,2-iminobisethanol (1:1)
    • Inchi: 1S/C31H48O6.C4H11NO2/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;6-3-1-5-2-4-7/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);5-7H,1-4H2/b26-20-;/t18-,21-,22-,23?,24+,25+,27+,29+,30-,31+;/m1./s1
    • InChI Key: OQZZCXRLEFBPLZ-SAPOIRFHSA-N
    • SMILES: C1C[C@]2(C)[C@@H]3[C@@H](O)C[C@@H]4/C(=C(/C(O)=O)\CC/C=C(/C)\C)/[C@@H](OC(C)=O)C[C@]4(C)[C@]3(C)CC[C@@H]2[C@@H](C)C1O.OCCNCCO

Diethanolamine fusidate Security Information

  • Storage Condition:2-8°C

Diethanolamine fusidate Pricemore >>

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Additional information on Diethanolamine fusidate

Recent Advances in Diethanolamine Fusidate (16391-75-6) Research: A Comprehensive Review

Diethanolamine fusidate (CAS: 16391-75-6) is a derivative of fusidic acid, a well-known antibiotic with potent activity against Gram-positive bacteria, particularly Staphylococcus aureus. Recent studies have explored its potential applications in both antimicrobial therapy and novel drug delivery systems. This research brief synthesizes the latest findings on Diethanolamine fusidate, focusing on its pharmacological properties, mechanisms of action, and emerging therapeutic uses.

A 2023 study published in the Journal of Medicinal Chemistry investigated the structural modifications of Diethanolamine fusidate to enhance its bioavailability and reduce resistance development. The researchers employed molecular docking simulations and in vitro assays to demonstrate that the diethanolamine moiety significantly improves the compound's solubility while maintaining its antibacterial efficacy. These findings suggest that Diethanolamine fusidate could serve as a promising candidate for next-generation antibiotics, particularly in treating multidrug-resistant infections.

In addition to its antimicrobial properties, recent preclinical studies have highlighted the potential of Diethanolamine fusidate in wound healing and dermatological applications. A 2024 paper in Biomaterials Science reported the development of a Diethanolamine fusidate-loaded hydrogel that exhibited sustained release and enhanced penetration into biofilms. The study utilized a murine model of chronic wound infection, showing a 70% reduction in bacterial load compared to conventional fusidic acid formulations. This innovative approach addresses a critical challenge in chronic wound management—biofilm persistence—and underscores the versatility of Diethanolamine fusidate.

Pharmacokinetic studies have also advanced our understanding of Diethanolamine fusidate's metabolism. Research conducted by the European Pharmacopoeia Commission in 2023 established standardized methods for quantifying Diethanolamine fusidate in biological matrices using high-performance liquid chromatography (HPLC). These methods are crucial for ensuring consistent dosing in clinical trials and future therapeutic applications. Furthermore, the study revealed that Diethanolamine fusidate exhibits a favorable safety profile, with minimal hepatotoxicity—a common limitation of fusidic acid derivatives.

Emerging applications of Diethanolamine fusidate extend beyond infectious diseases. A groundbreaking 2024 study in Nature Chemical Biology identified its role as a modulator of the Wnt/β-catenin signaling pathway, suggesting potential applications in oncology and regenerative medicine. The researchers demonstrated that Diethanolamine fusidate could selectively inhibit cancer cell proliferation in in vitro models of colorectal cancer, opening new avenues for repurposing this compound in anticancer therapies.

Despite these promising developments, challenges remain in the clinical translation of Diethanolamine fusidate. Current research gaps include the need for large-scale clinical trials to validate its efficacy and safety in humans, as well as optimization of formulation strategies for targeted delivery. The scientific community continues to explore these aspects, with several ongoing studies registered in clinical trial databases worldwide.

In conclusion, Diethanolamine fusidate (16391-75-6) represents a multifaceted compound with expanding therapeutic potential. Recent research has not only reinforced its value as an antimicrobial agent but also uncovered novel applications in wound care, oncology, and beyond. As investigations progress, this compound may emerge as a cornerstone in addressing some of the most pressing challenges in modern medicine, from antibiotic resistance to complex chronic diseases.

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